2,4-Diaminobutanoic acid hydrochloride
Overview
Description
2,4-Diaminobutanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is a derivative of 2,4-diaminobutanoic acid, which is known for its role as a non-competitive inhibitor of gamma-aminobutyric acid transaminase and a gamma-aminobutyric acid reuptake inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminobutanoic acid hydrochloride typically involves the acetylation of 2,4-diaminobutanoic acid. Given that 2,4-diaminobutanoic acid contains two free amino groups with similar chemical properties, selective acetylation is crucial . One method involves the use of copper (II) ions to achieve regioselective monoacetylation .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of chiral technology and high-performance liquid chromatography for enantioseparation . These methods ensure the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminobutanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,4-Diaminobutanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2,4-diaminobutanoic acid hydrochloride involves the inhibition of gamma-aminobutyric acid transaminase, an enzyme that converts gamma-aminobutyric acid back to glutamate . By inhibiting this enzyme, the compound elevates gamma-aminobutyric acid levels in the brain. Additionally, it acts as a gamma-aminobutyric acid reuptake inhibitor, further increasing gamma-aminobutyric acid levels .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopropionic acid: Another diamino acid with similar properties.
Beta-N-methylamino-L-alanine: A neurotoxin that can be differentiated from 2,4-diaminobutanoic acid using high-performance liquid chromatography.
Uniqueness
2,4-Diaminobutanoic acid hydrochloride is unique due to its dual role as a gamma-aminobutyric acid transaminase inhibitor and gamma-aminobutyric acid reuptake inhibitor . This dual action makes it a valuable compound for research into gamma-aminobutyric acid metabolism and its potential therapeutic applications.
Properties
IUPAC Name |
2,4-diaminobutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPDKDOFOZVSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65427-54-5, 6970-28-1 | |
Record name | 2,4-Diaminobutyric acid dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC41117 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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